molecular formula C19H23N3O6S B5984131 N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide

Cat. No.: B5984131
M. Wt: 421.5 g/mol
InChI Key: IMLCEVZWWBPZCX-UDWIEESQSA-N
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Description

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including hydroxyl, methoxy, and sulfonyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-hydroxy-3-methoxybenzaldehyde with an appropriate amine to form the Schiff base intermediate. This intermediate is then reacted with 4-methoxy-N-methylsulfonylaniline under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The methoxy and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines.

Scientific Research Applications

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-3-methoxybenzyl)-n-p-tolyacetamide
  • Methoxybenzenes
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S/c1-13(22(29(4,25)26)15-8-10-16(27-2)11-9-15)19(24)21-20-12-14-6-5-7-17(28-3)18(14)23/h5-13,23H,1-4H3,(H,21,24)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLCEVZWWBPZCX-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=C(C(=CC=C1)OC)O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C(=CC=C1)OC)O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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